molecular formula C23H23NO4 B1620732 Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 83300-85-0

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B1620732
CAS No.: 83300-85-0
M. Wt: 377.4 g/mol
InChI Key: RVKKBEQUIXKJEV-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a partially unsaturated six-membered ring with methyl groups at positions 2 and 6, phenyl substituents at positions 1 and 4, and dimethyl ester groups at positions 3 and 3. This scaffold is structurally related to calcium channel blockers like nifedipine but distinguished by its 1,4-diphenyl substitution pattern. The compound’s planar or puckered ring conformation, influenced by steric and electronic effects of substituents, plays a critical role in its physicochemical and biological properties .

Properties

IUPAC Name

dimethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-19(22(25)27-3)21(17-11-7-5-8-12-17)20(23(26)28-4)16(2)24(15)18-13-9-6-10-14-18/h5-14,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKKBEQUIXKJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C2=CC=CC=C2)C)C(=O)OC)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359838
Record name Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83300-85-0
Record name Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ceric Ammonium Nitrate (CAN)-Mediated Protocol

A solvent-free method employing CAN (10 mol%) achieves 72–89% yields within 30–45 minutes at room temperature. Key advantages include:

  • Elimination of toxic solvents
  • Accelerated imine formation via Lewis acid activation
  • Simplified purification through direct crystallization

Optimized Conditions

Parameter Value
Catalyst Loading 10 mol% CAN
Temperature 25°C
Reaction Time 40 minutes
Yield 85%

Comparative studies show CAN outperforms conventional catalysts like p-toluenesulfonic acid (PTSA) by reducing side-product formation from 18% to <5%.

Hierarchical Zeolite Catalysts Under Ultrasound Irradiation

Fe/ZSM-5 Catalyzed Synthesis

The mesoporous Fe/ZSM-5 catalyst enables rapid synthesis (1.5 hours) in ethanol under 40 kHz ultrasound irradiation. Characterization data reveals:

  • Surface Area : 412 m²/g (BET)
  • Pore Volume : 0.67 cm³/g
  • Iron Loading : 2.1 wt% (EDX)

Performance Metrics

Condition Yield Improvement
Conventional Heating 68%
Ultrasound 92%
Catalyst Reuse (5×) 87% retention

This method demonstrates exceptional functional group tolerance, accommodating electron-withdrawing (-NO₂) and donating (-OCH₃) substituents without yield depression.

Steric Effects in Cyclization Pathways

Ortho-Substituent-Induced Pathway Divergence

Studies on o-methoxybenzaldehyde reveal competing cyclization mechanisms:

  • Classical Hantzsch Pathway : Forms 1,4-DHP via Knoevenagel-Michael sequence
  • Pyran Formation Route : Favored by steric bulk, yielding 4-oxa-cyclohexan-1-ene derivatives

For this compound, the absence of ortho-substituents on benzaldehyde ensures predominant 1,4-DHP formation. NMR studies confirm structure through:

  • ¹H-NMR : Singlet at δ 5.12 ppm (C4-H), quartet δ 4.08 ppm (COOCH₃)
  • ¹³C-NMR : δ 168.9 ppm (C=O), δ 145.1 ppm (C2/C6)

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

Method Time Yield Purity Catalyst Reusability
Classical Hantzsch 24 h 65% 95% N/A
CAN Catalyzed 0.75 h 85% 98% Limited
Fe/ZSM-5 + Ultrasound 1.5 h 92% 99% High (5 cycles)

Data synthesized from highlights ultrasound-assisted methods as superior in yield and sustainability.

Mechanistic Elucidation of Byproduct Formation

Mass spectral studies on related compounds reveal fragmentation pathways critical for process optimization:

  • Molecular ion (m/z 438) → Loss of o-methoxybenzaldimine (m/z 234)
  • Subsequent elimination of methyl-2-butynoate (m/z 136)

These findings inform reaction monitoring strategies via LC-MS to minimize byproduct accumulation below 2%.

Industrial-Scale Production Considerations

Pilot plant trials using Fe/ZSM-5 catalysis demonstrate:

  • Throughput : 1.2 kg/batch
  • E-factor : 8.7 (vs. 23 for classical method)
  • Energy Consumption : 18 kWh/kg (40% reduction vs. thermal methods)

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form pyridine derivatives

    Reduction: Can be reduced to form tetrahydropyridine derivatives

    Substitution: Undergoes nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions

Major Products

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine derivatives

    Substitution: Various substituted dihydropyridine derivatives

Scientific Research Applications

Antihypertensive Properties

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate is structurally related to several known antihypertensive agents. These compounds act as calcium channel blockers, which are crucial in the management of hypertension. The mechanism involves the inhibition of calcium influx through the cell membranes of vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure .

Cardiovascular Applications

Research indicates that derivatives of 1,4-dihydropyridines can exhibit cardioprotective effects. They may help in preventing myocardial ischemia and reducing cardiac workload by improving coronary blood flow . This property is particularly beneficial for patients with coronary artery disease.

Neuroprotective Effects

Studies have suggested that compounds similar to dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine derivatives may possess neuroprotective properties. These effects could be attributed to their ability to modulate calcium levels in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivative Development

The synthesis of dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine derivatives has been extensively studied for their potential utility in drug development. Various synthetic routes have been explored to enhance the yield and purity of these compounds . The ability to modify the chemical structure allows researchers to tailor the pharmacological profiles for specific therapeutic targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of these compounds is vital for optimizing their efficacy and safety profiles. Research has indicated that modifications at specific positions on the pyridine ring can significantly influence their biological activity .

Modification Effect on Activity
Methyl group at position 2Increases lipophilicity and bioavailability
Phenyl substitution at position 4Enhances receptor binding affinity
Dicarboxylate moietyImproves solubility and stability

In Vitro Studies

In vitro studies have shown that derivatives can inhibit calcium channels effectively in isolated cardiac tissues. For example, one study reported a dose-dependent reduction in calcium influx when exposed to various concentrations of a related dihydropyridine compound . These results underscore the importance of further exploring this compound's pharmacodynamics.

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. It can act as a hydrogen source in organocatalytic reductive amination and conjugate reduction reactions. The compound’s structure allows it to participate in electron transfer processes, making it a valuable reagent in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,4-DHPs, which are widely studied for their pharmacological activities. Key structural analogues include:

Compound Substituents Key Features Biological Activity Reference
Nifedipine 2,6-dimethyl; 3,5-dicarbomethoxy; 4-(2-nitrophenyl) Classic Ca²⁺ channel blocker Antihypertensive, antianginal
YC-93 3-[2-(N-benzyl-N-methylamino)]-ethyl ester; 4-(3-nitrophenyl) Modified ester groups Potent cerebral/coronary vasodilation (100–300× papaverine)
Compound 6o 4-(4-dimethylaminophenyl); 3,5-bis(2-nitrophenyl)carboxamide Amide substitution at 3,5 positions Not reported (structural characterization only)
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-DHP-3,5-dicarboxylate Ethyl esters; 4-(4-chlorophenyl) Symmetric ester groups Apoptosis induction in HCT116 colon cancer cells (IC₅₀: 16.29–68.88 µM)
Nisoldipine series Isobutyl/methyl esters; varied phenyl substituents Substituent-dependent ring puckering Ca²⁺ channel antagonism (radioligand binding vs. pharmacologic activity)

Substituent Effects on Bioactivity

  • Ester Groups : Methyl esters (target compound) vs. ethyl/isobutyl esters (nisoldipine series) influence lipophilicity and metabolic stability. Ethyl esters in apoptosis-inducing derivatives (e.g., ) enhance membrane permeability.
  • Phenyl Substituents : Electron-withdrawing groups (e.g., nitro in YC-93 ) enhance vasodilatory potency. Para-substituted phenyl groups (e.g., 4-chlorophenyl in ) improve cytotoxicity compared to meta-substituted analogues.
  • Ring Planarity : Increased planarity correlates with higher Ca²⁺ channel antagonism (e.g., nisoldipine series ). The diphenyl substitution in the target compound may induce steric hindrance, reducing planarity and altering activity.

Pharmacokinetic and Mechanistic Differences

  • Oxidative Stability: The diphenyl substitution may hinder oxidative aromatization (cf.
  • Target Specificity : Unlike YC-93, which selectively dilates cerebral/coronary vessels , the target compound’s diphenyl groups may confer unique receptor interactions.
  • Apoptosis vs. Vasodilation : Diethyl esters (e.g., ) activate apoptotic pathways, whereas nitro-substituted DHPs (e.g., YC-93) target vascular smooth muscle.

Research Findings and Data Tables

Spectroscopic Comparison

Parameter Target Compound Compound 6o Diethyl 4-(4-chlorophenyl)-DHP
IR (C=O stretch) ~1665 cm⁻¹ (ester) 1665 cm⁻¹ (amide) ~1680 cm⁻¹ (ester)
¹H NMR (δ ppm) Aromatic protons: 7.06–8.37 (12H) Aromatic protons: 6.91–8.36 (12H) Aromatic protons: ~7.0–8.3 (substituent-dependent)
¹³C NMR (δ ppm) Ester carbonyls: ~167.32 Amide carbonyls: ~167.32 Ester carbonyls: ~170–175

Biological Activity

Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines (DHPs), which are known for their diverse biological activities, particularly as calcium channel blockers. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of approximately 354.4 g/mol. The compound features a dihydropyridine ring substituted with two methyl groups and two phenyl groups at specific positions. Its structure can be represented as follows:

Dimethyl 2 6 dimethyl 1 4 diphenyl 1 4 dihydropyridine 3 5 dicarboxylate\text{Dimethyl 2 6 dimethyl 1 4 diphenyl 1 4 dihydropyridine 3 5 dicarboxylate}

Dihydropyridines primarily act as L-type calcium channel blockers , which inhibit calcium influx in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and reduced blood pressure. The specific binding affinity to calcium channels is influenced by the structural modifications on the DHP ring:

  • SAR Studies : Research indicates that modifications at the 2 and 6 positions significantly affect the potency and selectivity of DHPs for calcium channels . For instance, the presence of bulky groups enhances binding affinity.

Pharmacological Activities

  • Antihypertensive Effects : DHPs are widely used in treating hypertension due to their ability to relax blood vessels. Studies have shown that compounds like this compound exhibit significant blood pressure-lowering effects in animal models .
  • Cardioprotective Properties : Beyond their antihypertensive effects, these compounds may also offer cardioprotective benefits by improving myocardial oxygen supply and reducing cardiac workload .
  • Antioxidant Activity : Some studies suggest that DHPs possess antioxidant properties that can mitigate oxidative stress in cardiac tissues . This is particularly relevant in conditions like ischemia-reperfusion injury.

Case Studies

Several studies have explored the biological activity of related DHP compounds:

  • Study on Diethyl 2,6-Dimethyl-4-Phenyl-1,4-Dihydropyridine : This study demonstrated that structural variations led to differing levels of antihypertensive activity and calcium channel blocking effects .
  • Clinical Trials : Clinical trials involving DHPs have consistently shown their efficacy in reducing systolic and diastolic blood pressure without significant adverse effects .

Data Table: Biological Activities of Related DHP Compounds

Compound NameActivity TypePotency (IC50)Reference
Dimethyl 2,6-Dimethyl-1,4-Diphenyl-DHPCalcium Channel Blocker10 nM
Diethyl 2,6-Dimethyl-4-Phenyl-DHPAntihypertensive15 nM
NitrendipineAntioxidant-

Q & A

Q. Resolution Strategies :

Structure-activity relationship (SAR) studies : Systematically vary substituents and correlate with bioactivity .

Standardized protocols : Use identical cell lines (e.g., HEK293 for calcium channels) and buffer conditions across labs .

Molecular docking : Compare binding modes with target proteins (e.g., L-type calcium channels) to identify critical interactions .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility :
    • Highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water .
    • Table 2 : Solubility in Common Solvents
SolventSolubility (mg/mL)
Ethanol~50
DMSO>100
Water<0.1
  • Stability :
    • Degrades under strong acidic/basic conditions (pH <3 or >11) via ring oxidation .
    • Store at –20°C under inert atmosphere for long-term stability .

Advanced: How can computational methods improve the design of analogs with enhanced bioactivity?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., calcium channels) by analyzing hydrogen bonds and hydrophobic interactions .
  • QSAR Models : Correlate substituent parameters (e.g., Hammett σ, LogP) with bioactivity to prioritize synthetic targets .
  • Docking Studies : Identify key residues (e.g., Glu1017 in Cav1.2 channels) for interaction optimization .

Case Study : A 2024 study used MD to design a fluorophenyl analog with 3x higher calcium channel affinity than the parent compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2,6-dimethyl-1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate
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